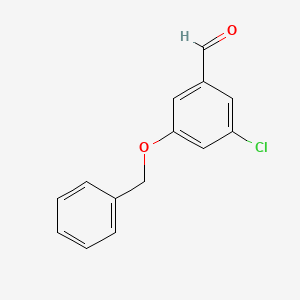

3-(Benzyloxy)-5-chlorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

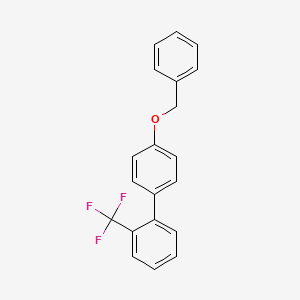

“3-(Benzyloxy)-5-chlorobenzaldehyde” likely refers to a compound that contains a benzene ring with a benzyloxy (benzyl ether) group and a chloro group attached to it. The exact properties of this compound would depend on the positions of these groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(Benzyloxy)-5-chlorobenzaldehyde” are not available, similar compounds are often synthesized through reactions like Friedel-Crafts alkylation, electrophilic aromatic substitution, or through the use of organoboron reagents in Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-chlorobenzaldehyde” would consist of a benzene ring with a benzyloxy group and a chloro group attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on factors like its molecular structure and the nature of its functional groups. These properties could include its color, density, hardness, melting point, boiling point, and solubility .Applications De Recherche Scientifique

Application in Pharmaceutical and Medicinal Chemistry

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

Methods of Application

The compound is synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity .

Application in the Synthesis of Chromane Derivatives

Summary of the Application

In the context of studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of "3-(Benzyloxy)-5-chlorobenzaldehyde" .

Methods of Application

The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Results or Outcomes

The new compound showed promising activities towards the target, demonstrating the potential of “3-(Benzyloxy)-5-chlorobenzaldehyde” in the synthesis of new inhibitors .

Application in Benzylic Oxidations and Reductions

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Methods of Application

The compound shows enhanced reactivity due to the adjacent aromatic ring . This is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Results or Outcomes

The observations reflect a general benzylic activation .

Application in the Synthesis of 3-Benzyloxybenzoic Acid

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in the synthesis of 3-Benzyloxybenzoic acid , which is used as a pharmaceutical intermediate .

Methods of Application

The compound is synthesized and then used in pharmaceutical applications .

Results or Outcomes

The synthesized 3-Benzyloxybenzoic acid is used as a pharmaceutical intermediate .

Application in the Synthesis of 3-Benzyloxyphenylboronic Acid

Summary of the Application

“3-(Benzyloxy)-5-chlorobenzaldehyde” can be used in the synthesis of 3-Benzyloxyphenylboronic acid , which is used as a pharmaceutical intermediate .

Methods of Application

The compound is synthesized and then used in pharmaceutical applications .

Results or Outcomes

The synthesized 3-Benzyloxyphenylboronic acid is used as a pharmaceutical intermediate .

Safety And Hazards

Orientations Futures

The future directions in the study and application of “3-(Benzyloxy)-5-chlorobenzaldehyde” would depend on ongoing research in the field. This could include the development of new synthesis methods, the exploration of new reactions involving the compound, or the investigation of its potential uses in various industries .

Propriétés

IUPAC Name |

3-chloro-5-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUCMRZDZICWPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681827 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-chlorobenzaldehyde | |

CAS RN |

1228956-94-2 |

Source

|

| Record name | 3-(Benzyloxy)-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)